molecular formula C22H20N2O2 B4226429 2-benzyl-N,N'-diphenylmalonamide

2-benzyl-N,N'-diphenylmalonamide

Cat. No.: B4226429
M. Wt: 344.4 g/mol
InChI Key: CLKSGEJRLWYYAB-UHFFFAOYSA-N
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Description

2-Benzyl-N,N'-diphenylmalonamide is a malonamide derivative characterized by a central malonic acid core substituted with a benzyl group at the 2-position and phenyl groups on both amide nitrogens. Its structure confers unique steric and electronic properties, making it relevant in coordination chemistry, solvent extraction, and as a precursor for functional materials . The synthesis typically involves condensation reactions between substituted malonates and amines under controlled conditions .

Properties

IUPAC Name

2-benzyl-N,N'-diphenylpropanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c25-21(23-18-12-6-2-7-13-18)20(16-17-10-4-1-5-11-17)22(26)24-19-14-8-3-9-15-19/h1-15,20H,16H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKSGEJRLWYYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Functional and Application-Based Comparisons

Solvent Extraction Performance
  • N,N′-Dimethyl-N,N′-diphenylmalonamide demonstrates high efficiency in extracting Fe(III) from hydrochloric acid solutions due to its electron-donating methyl groups, which enhance metal coordination .
  • However, its bulky benzyl group may reduce extraction efficiency by sterically hindering metal coordination compared to methyl-substituted analogs .
Coordination Chemistry
  • 2-Benzyl-N,N'-bis(2-hydroxyethyl)-1,3-propanediamide exhibits enhanced hydrophilicity and metal-binding capacity due to hydroxyl groups, making it suitable for silver-specific ligand applications .
  • N,N'-Diphenylmalonamide lacks polar substituents, limiting its utility in aqueous-phase coordination but favoring non-polar solvent systems .
Solid-State Properties
  • This property can influence material morphology, as seen in polysiloxane composites with stacked layers .
  • 2-(2-Bromobenzyl)-2-methyl-N,N'-diphenylmalonamide has a high melting point (217–218°C), attributed to halogen-mediated intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-benzyl-N,N'-diphenylmalonamide
Reactant of Route 2
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2-benzyl-N,N'-diphenylmalonamide

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